molecular formula C2H2ClF3<br>H2ClC-CF3<br>C2H2ClF3 B1216089 2-Chloro-1,1,1-trifluoroethane CAS No. 75-88-7

2-Chloro-1,1,1-trifluoroethane

Cat. No.: B1216089
CAS No.: 75-88-7
M. Wt: 118.48 g/mol
InChI Key: CYXIKYKBLDZZNW-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1-trifluoroethane is a halogenated hydrocarbon with the molecular formula C2H2ClF3. It is a dense, highly volatile, clear, colorless, nonflammable liquid with a chloroform-like sweet odor .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-1,1,1-trifluoroethane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cytochrome P450 2E1 (CYP2E1), which is involved in the metabolism of many xenobiotics. The interaction between this compound and CYP2E1 leads to the formation of reactive metabolites, which can further interact with cellular macromolecules . Additionally, this compound can undergo dechlorination reactions in the presence of liver microsomes, producing trifluoroacetaldehyde hydrate as a metabolite .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. Inhalation experiments have demonstrated that this compound can cause nasal and lung damage, as well as atrophy of the thymus, spleen, testes, and ovaries . It also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been associated with increased thyroid weight in male rats, indicating potential endocrine disruption .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to cholinergic potassium channels, NMDA receptors, and calcium channels, causing hyperpolarization in neurons . This hyperpolarization prevents neurons from firing, leading to an overall inhibitory effect. Additionally, this compound can inhibit the synthesis of 5-hydroxytryptamine in brain tissue, likely at the tryptophan hydroxylase step . These interactions contribute to its effects on cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under extreme temperatures or in the presence of strong oxidizing agents . Long-term exposure to this compound has been associated with chronic toxicity, including nasal and lung damage, as well as reproductive toxicity . These effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal toxicity, while higher doses can lead to significant adverse effects. For example, inhalation of high concentrations of this compound has been shown to cause nasal and lung damage, as well as atrophy of the thymus, spleen, testes, and ovaries in rats . Additionally, high doses have been associated with increased incidences of uterine carcinomas and benign testicular tumors .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by the enzyme cytochrome P450 2E1 (CYP2E1), leading to the formation of reactive metabolites such as trifluoroacetaldehyde hydrate . These metabolites can further interact with cellular macromolecules, potentially leading to toxic effects. The compound can also undergo dechlorination reactions, producing trifluoroacetaldehyde hydrate as a major metabolite .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is partially soluble in water and can be transported across cell membranes . It is distributed throughout various tissues, including the liver, lungs, and reproductive organs . The presence of specific transporters or binding proteins that facilitate its transport and distribution within cells has not been extensively studied.

Subcellular Localization

The subcellular localization of this compound is not well-documented. Its interaction with cellular organelles such as the endoplasmic reticulum and mitochondria can be inferred from its metabolic pathways. The compound’s metabolites, such as trifluoroacetaldehyde hydrate, may localize to specific subcellular compartments, influencing their activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,1,1-trifluoroethane can be synthesized through the fluorination of this compound (HCFC-133a) using chromium-based catalysts. Ordered chromium(III) oxide nanorods and nanoparticles have been used as catalysts for this reaction, with the nanorods showing higher activity due to their higher content of chromium(VI) species .

Industrial Production Methods: In industrial settings, this compound is produced through a liquid-phase reaction involving fluorination catalysts. The process is designed to achieve high selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,1,1-trifluoroethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-chloro-1,1,1-trifluoroethane
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InChI

InChI=1S/C2H2ClF3/c3-1-2(4,5)6/h1H2
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InChI Key

CYXIKYKBLDZZNW-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)Cl
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Molecular Formula

C2H2ClF3, Array
Record name 1-CHLORO-2,2,2-TRIFLUOROETHANE
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DSSTOX Substance ID

DTXSID5020289
Record name 2-Chloro-1,1,1-trifluoroethane
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Molecular Weight

118.48 g/mol
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Physical Description

1-Chloro-2,2,2-trifluoroethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by the displacement of air. Exposure of the container to fire or heat can cause it to rupture violently and rocket., Gas or Vapor; Liquid, A colorless gas; Shipped as a liquid under its own vapor pressure; [CAMEO], COMPRESSED LIQUEFIED GAS.
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Boiling Point

6.1 °C, 6.9 °C
Record name 1,1,1-TRIFLUORO-2-CHLOROETHANE
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Solubility

In water, 9,200 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.89
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Density

1.389 g/cu cm @ 0 °C, Relative density (water = 1): 1.4
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

Vapor pressure, kPa at 20 °C: 180
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CAS No.

75-88-7; 1330-45-6, 75-88-7
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Melting Point

-105.3 °C, -105.5 °C
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Synthesis routes and methods I

Procedure details

From the above results, it is believed that the reaction of HCFC-133a into HFC-134a occurs predominantly and HFC-143a and HFC-125 are produced from a side reaction in the first reactor, whereas the reaction of TCE into HCFC-133a is predominant but production of HFC-134a from HFC-134a is little in the second reactor.
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Synthesis routes and methods II

Procedure details

To a 600 cc "Hastelloy" C Parr autoclave was added 607.6 gm (4 mole) CsF, 58.1 gm (1 mole) KF and 80 gm (4 mole) HF. The reactor was then warmed to 300° C. with a back pressure regulator set at 300 psig. Liquid HCFC-133a was then continuously fed to the agitated molten mixture at a constant rate of 0.0192 mole per minute by means of a high pressure liquid chromatography (HPLC) pump. Gas samples were then collected continuously as pressure greater than 300 psig was vented by the back pressure regulator. The reactor effluent was sampled automatically and analyzed by gas chromatography (GC). The conversion during the first 1.2 hours was 59%; dropping slowly to 27% over the next 1.2 hours. Selectivity to HFC-134a was greater than 99% over the entire run. HCFC-1122 is also formed by elimination of HF from HCFC-133a and constituted the remaining less than 1%.
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Synthesis routes and methods III

Procedure details

A pressure vessel containing 8009 g of powdered potassium acetate was heated to 140° C. and evacuated to a pressure of 0.4 mm Hg for 4 hrs. removing 87 grams of water and acetic acid. To the remaining potassium acetate (7922 g, 80.7 mols) 11,800 g of N-methyl-2-pyrrolidone (NMP) containing 10 parts per million water was added. Then 95 mols of CF3CH2Cl containing 62 parts per million water was also added. As the mixture was heated to 180° C., the pressure rose to about 200 pounds per square inch (psig). For the next 4.3 hours, as the pressure dropped, CF3CH2Cl was added as necessary to keep the pressure near 200 psig. A total of 14,350 g (121.1 mols) of CF3CH2Cl was added to the reactor. After another 6.1 hours at 180° C., the reaction pressure had fallen to 173 psig and appeared to be no longer dropping appreciably. The reaction vessel was cooled to near room temperature and filtered with the filtrate entering a still. The remaining liquid products were washed from the salts on the filter into the still with an additional 65.6 mols of CF3CH2Cl leaving behind 69.3 mols of potassium chloride (85.9% conversion of the potassium acetate) and 0.50 mol of potassium fluoride (0.24% loss based on the reacted CF3CH2Cl). The distillation yielded 111.5 mols of unreacted CF3CH2Cl and 66.1 mols of the CF3CH2O2CCH3 leaving behind 11,655 g of dry NMP to be reused.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 2-Chloro-1,1,1-trifluoroethane is C2H3ClF3. It has a molecular weight of 120.48 g/mol.

A: Chromium-based catalysts, particularly CrOx supported on materials like Y2O3 and Al2O3, are effective in catalyzing the fluorination of this compound to produce 1,1,1,2-tetrafluoroethane. [, , ]

A: Yes, computational models based on quantum chemical calculations have been developed to predict the rate of hydrogen-atom abstraction from this compound by cytochrome P450 enzymes. These models correlate well with in vitro biotransformation rates observed in rat and human liver microsomes. []

A: The structure of halogenated alkanes significantly influences their metabolic stability and potential for toxicity. For example, the presence and position of bromine, chlorine, and fluorine atoms directly impact the rate of hydrogen-atom abstraction by cytochrome P450 enzymes. [] Replacing a chlorine atom with a fluorine atom can reduce the rate of metabolism and potentially decrease toxicity. []

A: Prolonged exposure to this compound at low concentrations (50 ppm) has been shown to cause mild liver damage in rats. [] This suggests potential health risks for individuals with occupational exposure to this compound. []

A: Yes, 2-Chloro-1,1-difluoroethene (CDE), a reductive metabolite of this compound, has been shown to bind to microsomal proteins in the liver. [] This binding suggests the potential for CDE to contribute to halothane-induced liver injury.

A: Gas chromatography coupled with mass spectrometry (GC/MS) is a common method for analyzing this compound and its metabolites. [, , , ] This technique allows for the separation and identification of different volatile compounds present in complex mixtures.

A: this compound (HCFC-133a), although having a lower ozone depletion potential than CFCs, still contributes to ozone layer depletion. This has led to research focusing on its replacement with more environmentally friendly alternatives. [, ]

A: 1,1,1,2-Tetrafluoroethane (HFC-134a) has been investigated as a potential replacement for this compound in applications like refrigeration. [, ] While HFC-134a does not contribute to ozone depletion, it is a potent greenhouse gas.

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